5-bromo-N-[(6R)-1-ethyl-4-methyl-1,4-diazepan-6-yl]-2-methoxy-4-(methylamino)benzamide
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Overview
Description
AS-8112 is a synthetic compound known for its potent antiemetic effects. It acts as a selective antagonist at the dopamine receptor subtypes D2 and D3, and the serotonin receptor 5-HT3 . This compound has been investigated for potential medical use, particularly in the treatment of nausea and vomiting .
Preparation Methods
The preparation of AS-8112 involves several synthetic routes and reaction conditions. One of the primary methods includes the synthesis of the compound through a series of chemical reactions involving bromination, methoxylation, and amination . The industrial production methods for AS-8112 are not widely documented, but it is likely that large-scale synthesis would follow similar routes with optimization for yield and purity .
Chemical Reactions Analysis
AS-8112 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AS-8112 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
AS-8112 has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of AS-8112 involves its interaction with specific molecular targets and pathways. AS-8112 acts as a selective antagonist at the dopamine receptor subtypes D2 and D3, and the serotonin receptor 5-HT3 . By blocking these receptors, AS-8112 inhibits the signaling pathways that lead to nausea and vomiting . The compound’s antiemetic effects are mediated through its ability to prevent the activation of these receptors by endogenous ligands .
Comparison with Similar Compounds
AS-8112 is unique in its selectivity and potency as an antagonist at the dopamine D2, D3, and serotonin 5-HT3 receptors. Similar compounds include:
Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic agent.
Ondansetron: Another selective 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Metoclopramide: A dopamine receptor antagonist with antiemetic properties.
Compared to these compounds, AS-8112 exhibits a broader spectrum of activity and higher potency in inhibiting emesis .
Properties
Molecular Formula |
C17H27BrN4O2 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-bromo-N-[(6R)-1-ethyl-4-methyl-1,4-diazepan-6-yl]-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C17H27BrN4O2/c1-5-22-7-6-21(3)10-12(11-22)20-17(23)13-8-14(18)15(19-2)9-16(13)24-4/h8-9,12,19H,5-7,10-11H2,1-4H3,(H,20,23)/t12-/m1/s1 |
InChI Key |
DALSFUWTAOKVTF-GFCCVEGCSA-N |
Isomeric SMILES |
CCN1CCN(C[C@H](C1)NC(=O)C2=CC(=C(C=C2OC)NC)Br)C |
Canonical SMILES |
CCN1CCN(CC(C1)NC(=O)C2=CC(=C(C=C2OC)NC)Br)C |
Synonyms |
5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridinecarboxamide 2-fumarate AS-8112 AS8112 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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